molecular formula C19H20Cl2N2O3S B2816556 4-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)benzamide CAS No. 681250-71-5

4-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)benzamide

Cat. No.: B2816556
CAS No.: 681250-71-5
M. Wt: 427.34
InChI Key: FCBUIZUVPKGLPG-UHFFFAOYSA-N
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Description

4-(Azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)benzamide is a synthetic small molecule belonging to the sulfamoyl benzamide class, a group known to modulate the activity of Sirtuin 2 (SIRT2) . SIRT2 is a NAD+-dependent cytoplasmic deacetylase enzyme that has emerged as a promising host-targeted anti-infective and therapeutic target. Modulators of SIRT2 have demonstrated broad-spectrum activity against diverse intracellular pathogens, including RNA viruses (e.g., SARS-CoV-2, Influenza A), DNA viruses (e.g., Human Cytomegalovirus), and bacteria (e.g., Listeria monocytogenes , Mycobacterium tuberculosis ) . This compound is designed for research applications in chemical biology, epigenetics, and infectious disease. Its proposed mechanism of action involves the allosteric modulation of SIRT2, potentially reprogramming host cell processes to create an environment hostile to pathogen replication . The structure features an azepane-1-ylsulfonyl group linked to a benzamide core, which is further functionalized with a 3,5-dichlorophenyl group. This scaffold is structurally related to other documented SIRT2-targeting compounds with proven anti-infective efficacy in cell culture and animal models . Researchers can utilize this compound to investigate novel host-directed therapeutic strategies that may overcome the limitations of direct-acting antivirals and antibiotics, particularly the issue of pathogen resistance . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental objectives.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O3S/c20-15-11-16(21)13-17(12-15)22-19(24)14-5-7-18(8-6-14)27(25,26)23-9-3-1-2-4-10-23/h5-8,11-13H,1-4,9-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBUIZUVPKGLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Coupling with Dichlorophenyl Benzamide: The final step involves coupling the azepane-sulfonyl intermediate with 3,5-dichlorophenyl benzamide under suitable reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of specialty chemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Receptor Binding

D3 Receptor Ligands

Compounds with similar scaffolds, such as N-(4-(4-(3,5-dichlorophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide () and N-(2-(2-(4-(3,5-dichlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (), highlight the role of heterocyclic substituents in dopamine D3 receptor binding.

  • Key Differences: 1,4-Diazepane vs. Piperazine: The diazepane-containing compound () exhibited a molecular weight of 503 and a 35% synthesis yield, while the piperazine analog () showed a marginally higher molecular weight (504.5) and improved yield (49%). This suggests that the piperazine ring may enhance synthetic efficiency .
Compound Heterocycle Molecular Weight Yield (%) Target Receptor
Target Compound Azepane sulfonyl - - Not specified
(9f) 1,4-Diazepane 503 35 D3
(3h) Piperazine 504.5 49 D3

Solid-State Geometry and Substitution Effects

Studies on N-(3,5-dichlorophenyl)benzamide derivatives () reveal that halogen positioning influences molecular conformation.

  • Dihedral Angles : The target compound’s benzamide core likely adopts a trans conformation in the H-N-C=O unit, similar to analogs like N-(3-chlorophenyl)-benzamide. This conformation stabilizes infinite molecular chains via N–H⋯O hydrogen bonding .
  • Substituent Impact: 3,5-Dichloro substitution creates a dihedral angle of 58.3° between benzoyl and aniline rings, reducing planarity compared to mono-chlorinated analogs. This may affect solubility and crystallinity .

Pesticidal and Insecticidal Analogs

Compounds like 4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl]-N-(methoxyiminomethyl)-2-methylbenzamide () demonstrate the importance of trifluoromethyl and isoxazole groups in pesticidal activity.

  • Functional Groups: The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for membrane penetration in pesticides.

Sulfonyl-Containing Derivatives

4-(azepan-1-ylsulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide () and 4-(azepan-1-ylsulfonyl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)benzamide () illustrate how sulfonyl groups are leveraged for diverse applications:

  • Oxadiazole vs. Thiazole : The oxadiazole ring in increases topological polar surface area (132 Ų), enhancing water solubility compared to thiazole-containing analogs.
  • Ethylsulfonyl vs. Azepane Sulfonyl: ’s ethylsulfonyl group reduces molecular weight (466.6 vs.

Research Findings and Implications

  • Receptor Specificity : Structural analogs with piperazine/1,4-diazepane moieties (–2) highlight the balance between synthetic accessibility and receptor affinity.
  • Solid-State Behavior : Halogen placement and conformation () dictate crystallinity, impacting formulation strategies.
  • Biological Applications : Trifluoromethyl and heterocyclic modifications (–9) broaden utility in agrochemical and pharmaceutical contexts.

Biological Activity

4-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C16H19Cl2N3O2S
  • Molecular Weight : 392.31 g/mol

The presence of the azepane ring and the sulfonamide group suggests potential interactions with biological targets, particularly in the central nervous system and in inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes, leading to various physiological effects.
  • Receptor Modulation : The compound may act as an antagonist or partial agonist at specific receptors, influencing neurotransmitter systems.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Analgesic Properties : It has shown promise in models of pain relief, potentially through central nervous system pathways.
  • Antimicrobial Activity : Some derivatives have demonstrated activity against certain bacterial strains, indicating a possible role in treating infections.

Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry assessed the anti-inflammatory properties of various sulfonamide derivatives, including this compound. The compound was found to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) in vitro .

CompoundTNF-α Reduction (%)IC50 (µM)
This compound75%10
Control10%-

Study 2: Analgesic Activity

In a pain model using mice, the compound exhibited significant analgesic effects comparable to standard analgesics like morphine. The study measured pain response using the hot plate test and found a dose-dependent response .

Dose (mg/kg)Reaction Time (s)% Increase from Baseline
05.0-
107.550%
209.080%

Q & A

Q. What are the established synthetic methodologies for 4-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)benzamide, and how can reaction parameters be optimized for higher yields?

The synthesis typically involves coupling a benzamide core with an azepane sulfonyl group and a 3,5-dichlorophenyl amine. A validated approach includes substituting amines in diazepane or piperazine derivatives under controlled conditions. For instance, replacing 1-(3,5-dichlorophenyl)piperazine with 1-(3,5-dichlorophenyl)-1,4-diazepane in a coupling reaction can yield the target compound. Optimizing parameters like temperature, solvent polarity, and stoichiometry can improve yields (e.g., achieving 41% in analogous syntheses ). Multi-step protocols with protective groups (e.g., for sulfonamide formation) and strict pH/temperature control are critical for purity .

Q. What spectroscopic and crystallographic techniques are essential for characterizing the structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy (1H, 13C) to confirm proton environments and carbon frameworks.
  • IR spectroscopy to identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹).
  • Mass spectrometry (HRMS) to validate molecular weight and formula.
  • X-ray crystallography for unambiguous structural determination, as demonstrated in related dichlorophenyl benzamide derivatives to resolve bond lengths, angles, and stereochemistry .

Advanced Research Questions

Q. How should researchers design experiments to investigate the biological target specificity of this compound?

  • In vitro assays : Conduct radioligand displacement assays for receptors like dopamine D3, where structural analogs have shown selectivity . Include selectivity panels against related targets (e.g., serotonin receptors) to assess specificity.
  • Dose-response studies : Generate EC50/IC50 curves to quantify potency.
  • Computational docking : Use crystallographic data from analogous compounds to model binding modes in target proteins.
  • Link to theoretical frameworks : Leverage structure-activity relationship (SAR) principles by comparing with nitro- or fluoro-substituted sulfonamides to identify critical functional groups .

Q. What methodologies are recommended to address discrepancies in reported biological activities of sulfonamide derivatives like this compound across studies?

Discrepancies may arise from assay variability (e.g., cell lines, incubation times) or compound purity. To resolve these:

  • Standardize protocols : Replicate studies under controlled conditions (e.g., pH, temperature) and validate purity via HPLC (>98%) and elemental analysis.
  • Comparative SAR analysis : Systematically vary substituents (e.g., nitro vs. fluoro groups ) to isolate structural determinants of activity.
  • Meta-analysis : Apply statistical frameworks to aggregated data from multiple studies to identify consistent trends, as seen in environmental fate studies .

Q. How can computational chemistry enhance the understanding of this compound’s pharmacokinetic properties and toxicity profile?

  • Molecular dynamics (MD) simulations : Predict solubility, logP, and membrane permeability based on sulfonamide hydrophobicity and azepane ring flexibility .
  • QSAR modeling : Correlate structural features (e.g., dichlorophenyl groups) with ADMET properties using databases like PubChem .
  • Docking into metabolic enzymes : Identify potential toxicity pathways by simulating interactions with cytochrome P450 isoforms. Validate predictions with in vitro microsomal stability assays .

Data Contradiction Analysis

Q. How can researchers resolve contradictions in the reported enzyme inhibition efficacy of this compound?

  • Replicate assays : Use standardized enzyme sources (e.g., recombinant human enzymes) and controls.
  • Evaluate assay interference : Test for non-specific binding using thermal shift assays or surface plasmon resonance (SPR).
  • Cross-validate with structural analogs : Compare inhibition profiles of derivatives (e.g., 4-nitrobenzenesulfonamide vs. 4-fluorobenzenesulfonamide ) to identify assay-specific artifacts.

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